molecular formula C17H17N5OS B5887614 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B5887614
M. Wt: 339.4 g/mol
InChI Key: RDIQWORMWXYZOF-UHFFFAOYSA-N
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Description

The compound 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a triazole-based acetamide derivative characterized by a 4-ethyl-substituted triazole core linked to a pyridin-4-yl group and an N-phenylacetamide moiety via a sulfanyl bridge. This structure is associated with biological activity as an agonist of insect olfactory receptor co-receptors (Orco), making it relevant in pest control research . Its synthesis typically involves alkylation and condensation reactions, with purity verified via NMR and mass spectrometry .

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-2-22-16(13-8-10-18-11-9-13)20-21-17(22)24-12-15(23)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIQWORMWXYZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine derivatives and suitable electrophiles.

    Attachment of the Phenylacetamide Group: The phenylacetamide group can be attached through an amide coupling reaction, often using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine moiety, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the phenylacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or pyridine derivatives.

    Substitution: Substituted pyridine or phenylacetamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s activity and properties are influenced by substituents on the triazole ring, pyridine/pyrazine position, and the acetamide group. Below is a comparative analysis with analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Triazole/Pyridine/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Key Activity/Application
Target Compound: 2-{[4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide 4-Ethyl, pyridin-4-yl, N-phenyl 367.45 Not reported Orco agonist
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, pyridin-3-yl, N-(4-ethylphenyl) 381.47 Not reported Orco agonist
VUAA3 (2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-isopropylphenyl]acetamide) 4-Ethyl, pyridin-4-yl, N-(4-isopropylphenyl) 395.50 Not reported Orco agonist
OLC-12 (N-(4-isopropylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, pyridin-4-yl, N-(4-isopropylphenyl) 395.50 Not reported Orco agonist
5m (4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) 4-Phenyl, butylthio, pyridin-4-yl 324.43 147–149 Synthetic intermediate
5n (2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole) 4-Phenyl, pyridin-4-yl, thiazole-chloro 411.90 199–202 Not reported
2-{[4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide 4-Ethyl, pyridin-4-yl, N-(1,3,4-thiadiazol-2-yl) 347.42 Not reported Antiproliferative candidate

Key Observations :

  • Pyridine Position : The shift from pyridin-3-yl (VUAA1) to pyridin-4-yl (Target Compound, VUAA3) enhances Orco activation specificity, as seen in codling moth studies .
  • Acetamide Substituents : Bulky groups (e.g., isopropyl in VUAA3) improve solubility and receptor binding compared to phenyl .
  • Triazole Substituents : Ethyl at the 4-position (Target Compound) vs. phenyl (5m, 5n) reduces steric hindrance, favoring agonist activity .
  • Biological Activity : Thiadiazol-2-yl substitution () shifts application from neurobiology to anticancer research .

Functional Activity in Pest Control

  • VUAA1 vs. Target Compound : VUAA1’s pyridin-3-yl group shows broad-spectrum Orco activation in Drosophila, while the target compound’s pyridin-4-yl group is selective for Lepidoptera (e.g., codling moth) .
  • OLC-12 and VUAA3 : Both 4-pyridinyl derivatives exhibit prolonged receptor activation, suggesting substituent size inversely correlates with metabolic degradation .

Antiproliferative Derivatives

Replacing the phenylacetamide group with heterocycles (e.g., thiadiazol-2-yl in ) introduces antiproliferative activity, highlighting structural versatility .

Q & A

Basic: What synthetic strategies are optimal for preparing 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide, and how can reaction yields be improved?

Answer:
The synthesis typically involves multi-step reactions:

Formation of the triazole-thiol intermediate : Reacting isonicotinohydrazide with iso-thiocyanates under reflux in ethanol, followed by NaOH/HCl treatment to generate 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol .

Sulfanyl-acetamide coupling : Reacting the thiol intermediate with 2-chloroacetonitrile or α-chloroacetamide derivatives in alkaline conditions (e.g., KOH/DMF) at 60–80°C to form the sulfanyl bridge .
Yield optimization :

  • Use anhydrous solvents (DMF, ethanol) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at completion.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to reduce impurities .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms the presence of key groups:
    • Pyridine protons (δ 8.5–9.0 ppm).
    • Triazole protons (δ 7.5–8.0 ppm).
    • Acetamide methylene (δ 4.0–4.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 410.12 for C₁₉H₂₀N₆OS₂⁺) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous 1,2,4-triazole derivatives?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial activity, while pyridinyl groups improve kinase inhibition .
  • Assay variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ in MTT assays for cytotoxicity) across studies.
  • Computational validation : Use molecular docking (AutoDock Vina) to correlate triazole-pyridine interactions with specific targets (e.g., CYP450 enzymes) .

Advanced: What mechanistic hypotheses explain the compound’s interaction with biological targets, and how can they be tested experimentally?

Answer:
Proposed mechanisms :

  • Enzyme inhibition : The triazole-sulfanyl group may chelate metal ions (e.g., Zn²⁺) in metalloproteases or bind to ATP pockets in kinases .
  • DNA intercalation : The planar pyridinyl-triazole system could intercalate DNA, disrupting replication (test via ethidium bromide displacement assays) .
    Experimental validation :
  • Surface plasmon resonance (SPR) : Measure binding affinity to purified targets (e.g., EGFR kinase).
  • Crystallography : Co-crystallize the compound with target proteins (e.g., PDB-deposited structures) to resolve binding modes .

Advanced: How do solvent polarity and temperature influence the compound’s stability during long-term storage?

Answer:

  • Degradation pathways : Hydrolysis of the acetamide bond in polar protic solvents (e.g., water, methanol) or oxidation of the sulfanyl group in air .
  • Stability protocols :
    • Store at −20°C in anhydrous DMSO or under nitrogen.
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
    • Add antioxidants (e.g., BHT) to solid samples to prevent oxidation .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s bioactivity?

Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
  • Anticancer : MTT assay on HepG2 (liver) or MCF-7 (breast) cancer cell lines.
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase activity .

Advanced: How can computational methods guide the rational design of derivatives with enhanced selectivity?

Answer:

  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ, logP) with bioactivity data to predict optimal groups .
  • MD simulations : Analyze ligand-protein complex stability (GROMACS) over 100 ns to identify critical binding residues.
  • ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition) .

Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for intermediates.
  • Exothermic reactions : Use jacketed reactors with controlled cooling during thiol-alkylation steps.
  • By-product management : Optimize stoichiometry (1.1:1 thiol:chloroacetamide ratio) to minimize disulfide formation .

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